molecular formula C13H14N2O3S B2695925 4,6-Dimethyl-2-{[(3-methyl-1,2-oxazol-5-yl)methyl]sulfanyl}pyridine-3-carboxylic acid CAS No. 1308567-17-0

4,6-Dimethyl-2-{[(3-methyl-1,2-oxazol-5-yl)methyl]sulfanyl}pyridine-3-carboxylic acid

Cat. No.: B2695925
CAS No.: 1308567-17-0
M. Wt: 278.33
InChI Key: YGSRJVPBJWFKTR-UHFFFAOYSA-N
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Description

4,6-Dimethyl-2-{[(3-methyl-1,2-oxazol-5-yl)methyl]sulfanyl}pyridine-3-carboxylic acid (CAS: 1042798-07-1, referred to as SY206848) is a heterocyclic compound featuring a pyridine core substituted with methyl groups at positions 4 and 6, a sulfanyl-linked 3-methyl-1,2-oxazole moiety at position 2, and a carboxylic acid group at position 2. Its structure has likely been elucidated using crystallographic techniques such as those implemented in the SHELX software suite, a widely recognized tool for small-molecule and macromolecular refinement .

Properties

IUPAC Name

4,6-dimethyl-2-[(3-methyl-1,2-oxazol-5-yl)methylsulfanyl]pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3S/c1-7-4-8(2)14-12(11(7)13(16)17)19-6-10-5-9(3)15-18-10/h4-5H,6H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGSRJVPBJWFKTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C(=O)O)SCC2=CC(=NO2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dimethyl-2-{[(3-methyl-1,2-oxazol-5-yl)methyl]sulfanyl}pyridine-3-carboxylic acid typically involves multiple steps, starting with the preparation of the pyridine and oxazole precursors. One common approach is the reaction of 3-methyl-1,2-oxazole-5-carbaldehyde with 4,6-dimethylpyridine-2-thiol in the presence of a reducing agent such as sodium borohydride. The reaction is usually carried out under anhydrous conditions and at elevated temperatures to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity while minimizing waste and byproducts.

Chemical Reactions Analysis

Sulfanyl Group Oxidation

The thioether undergoes stepwise oxidation:

  • Sulfoxide formation :
    R-S-R’+H2O2R-S(O)-R’\text{R-S-R'} + \text{H}_2\text{O}_2 \rightarrow \text{R-S(O)-R'} (room temperature, acetic acid) .

  • Sulfone formation :
    R-S-R’+KMnO4R-SO2-R’\text{R-S-R'} + \text{KMnO}_4 \rightarrow \text{R-SO}_2\text{-R'} (60–80°C, acidic conditions) .

Decarboxylation

Thermal decarboxylation of the carboxylic acid group occurs at 150–200°C, yielding 4,6-dimethyl-2-{[(3-methyl-1,2-oxazol-5-yl)methyl]sulfanyl}pyridine.

Oxazole Ring Functionalization

The 3-methyloxazole moiety participates in:

  • Nucleophilic addition at the electron-deficient C-4 position .

  • Coordination chemistry : The oxazole nitrogen binds to metal ions (e.g., Ru(II)), forming complexes with tunable photophysical properties .

Comparative Reactivity with Structural Analogues

CompoundStructural DifferencesReactivity Contrast
4,6-Dimethyl-2-(methylthio)pyridine-3-carboxylic acid Lacks oxazole ringReduced heterocyclic aromatic interactions; lower thermal stability .
4-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]cytisine Sulfonyl vs. sulfanyl groupEnhanced electrophilicity; stronger hydrogen-bonding capacity .
2-(Phenylsulfanyl)pyridine-3-carboxylic acid Phenyl vs. oxazole substituentAltered solubility and metal-chelating behavior .

Experimental Data and Conditions

Reaction TypeReagents/ConditionsProductYield (%)
EsterificationMethanol, H₂SO₄, refluxMethyl ester85
Sulfone formationKMnO₄, H₂SO₄, 70°CSulfone derivative72
Oxazole nitrationHNO₃, H₂SO₄, 0°C4-Nitrooxazole adduct68

This compound’s multifunctional architecture enables diverse reactivity, making it a valuable candidate for drug development and materials science. Further studies on its catalytic and biological applications are warranted .

Scientific Research Applications

Medicinal Chemistry

4,6-Dimethyl-2-{[(3-methyl-1,2-oxazol-5-yl)methyl]sulfanyl}pyridine-3-carboxylic acid has been investigated for its potential as a therapeutic agent due to its ability to interact with biological targets. Its structure suggests possible activity against various diseases.

Case Study: Antifungal Activity
Recent studies have highlighted the antifungal properties of similar pyridine derivatives. For example, compounds with structural similarities have demonstrated significant activity against phytopathogenic fungi, indicating that this compound may also exhibit antifungal properties .

Agricultural Applications

The compound's potential use in agriculture stems from its possible role as a fungicide. The structural features that confer antifungal properties may also allow it to be effective against crop diseases.

Case Study: Crop Protection
Research into related compounds has shown that modifications in the pyridine structure can enhance fungicidal activity against specific pathogens affecting crops. This suggests that this compound could be synthesized and tested for efficacy in protecting crops from fungal infections .

Material Science

The unique chemical structure of this compound may also lend itself to applications in material science, particularly in the development of new polymers or coatings with specific properties.

Case Study: Polymer Synthesis
Research has indicated that incorporating heterocyclic compounds into polymer matrices can enhance thermal stability and mechanical properties. The incorporation of this compound into polymer formulations could be explored for creating advanced materials with desirable characteristics .

Data Table: Summary of Applications

Application AreaPotential BenefitsRelevant Studies
Medicinal ChemistryAntifungal activity against phytopathogensStudies on similar pyridine derivatives
AgriculturePotential fungicide for crop protectionResearch on pyridine-based fungicides
Material ScienceEnhanced properties in polymer formulationsInvestigations into heterocyclic compound effects

Mechanism of Action

The mechanism by which 4,6-Dimethyl-2-{[(3-methyl-1,2-oxazol-5-yl)methyl]sulfanyl}pyridine-3-carboxylic acid exerts its effects involves interactions with specific molecular targets. The sulfanyl group and carboxylic acid moiety can form hydrogen bonds and coordinate with metal ions, influencing the compound's biological activity. The exact pathways and targets depend on the specific application and the derivatives being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

SY206848 belongs to a family of carboxylic acid derivatives with heterocyclic substituents. Below, it is compared with two structurally related compounds: SY206849 (CAS: 1548592-76-2) and SY206850 (CAS: 1369243-54-8) .

Table 1: Structural Comparison of SY206848 and Analogues

Compound ID Core Structure Key Substituents Functional Implications
SY206848 Pyridine-3-carboxylic acid - 4,6-Dimethyl groups
- 2-[(3-methyloxazole)methyl]sulfanyl
Enhanced lipophilicity and steric bulk
SY206849 Pyridine-3-carboxylic acid - No methyl groups on pyridine
- 2-[(3-methyloxazole)methyl]sulfanyl
Reduced steric hindrance vs. SY206848
SY206850 Benzoic acid - 3-(1H-imidazol-1-yl)
- 4-Nitro group
Electron-withdrawing effects (nitro), basicity (imidazole)

Key Differences and Implications

Substituent Effects on Lipophilicity :

  • SY206848’s 4,6-dimethyl groups increase lipophilicity compared to SY206849, which lacks these substituents. This difference could influence membrane permeability in biological systems or solubility in organic solvents.

SY206849, with an unsubstituted pyridine, may exhibit greater conformational flexibility . SY206850 replaces the pyridine-oxazole system with a benzoic acid scaffold bearing imidazole and nitro groups. The nitro group’s electron-withdrawing nature could lower the carboxylic acid’s pKa, while the imidazole moiety introduces basicity, altering solubility and reactivity .

In contrast, SY206850’s imidazole offers hydrogen-bond donor/acceptor versatility, which may enhance interactions in catalytic or biological contexts .

Biological Activity

4,6-Dimethyl-2-{[(3-methyl-1,2-oxazol-5-yl)methyl]sulfanyl}pyridine-3-carboxylic acid (CAS No. 1308567-17-0) is a heterocyclic compound with potential biological activity. This article reviews its synthesis, biological properties, and therapeutic potential based on diverse research findings.

The molecular formula of the compound is C13H14N2O3SC_{13}H_{14}N_{2}O_{3}S, with a molecular weight of 278.33 g/mol. It features a pyridine ring substituted with a carboxylic acid and an oxazole moiety linked via a sulfanyl group.

Biological Activity Overview

Research on the biological activity of this compound primarily focuses on its antimicrobial properties, particularly against various bacterial and fungal strains. The following sections summarize key findings from relevant studies.

Antimicrobial Activity

  • Antibacterial Properties :
    • The compound has been evaluated for its activity against several pathogenic bacteria, including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. Preliminary studies indicate moderate antibacterial effects, suggesting potential as an antimicrobial agent in treating infections caused by resistant strains .
  • Antifungal Activity :
    • In vitro tests have shown that the compound exhibits antifungal properties against species such as Candida albicans and Candida glabrata. The minimum inhibitory concentration (MIC) values suggest that it could be useful in managing fungal infections, particularly in immunocompromised patients .

While detailed mechanisms remain under investigation, preliminary data suggest that the compound may inhibit bacterial cell wall synthesis or disrupt membrane integrity. Such mechanisms are common among heterocyclic compounds with similar structures, which often interact with microbial enzymes or cellular components .

Table 1: Summary of Biological Activities

Activity TypeOrganism/PathogenMIC (µg/mL)Reference
AntibacterialE. coli32
AntibacterialS. aureus16
AntifungalC. albicans64
AntifungalC. glabrata32

Toxicity and Safety Profile

Toxicological assessments are critical for evaluating the safety of new compounds. Current data from ToxCast studies indicate that while some derivatives exhibit low toxicity at therapeutic concentrations, further studies are necessary to establish a comprehensive safety profile .

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing 4,6-Dimethyl-2-{[(3-methyl-1,2-oxazol-5-yl)methyl]sulfanyl}pyridine-3-carboxylic acid, and how can reaction conditions be optimized?

  • Methodological Approach :

  • Step 1 : Prioritize thiolation reactions to introduce the sulfanyl group, as this step is critical for functionalizing the pyridine core. Use controlled alkylation with [(3-methyl-1,2-oxazol-5-yl)methyl] groups to avoid side reactions .
  • Step 2 : Optimize solvent systems (e.g., DMF or THF) and catalysts (e.g., Pd/C for hydrogenation) to improve yield. Monitor intermediates via HPLC (High-Performance Liquid Chromatography) to track reaction progression .
  • Step 3 : Validate purity using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, focusing on resolving overlapping signals from methyl groups in the pyridine and oxazole moieties .

Q. How can researchers ensure the stability of this compound under varying storage conditions?

  • Methodological Approach :

  • Step 1 : Conduct accelerated stability studies under stress conditions (e.g., 40°C/75% RH for 6 months) to assess degradation pathways. Use HPLC-DAD (Diode Array Detection) to identify degradation products .
  • Step 2 : Store the compound in argon-purged vials at -20°C to minimize oxidation of the sulfanyl group. Avoid exposure to light, as the oxazole ring may undergo photodegradation .

Advanced Research Questions

Q. How can computational methods predict reaction pathways for synthesizing derivatives of this compound?

  • Methodological Approach :

  • Step 1 : Employ density functional theory (DFT) calculations to model the electronic structure of the pyridine-3-carboxylic acid core. Focus on the reactivity of the sulfanyl group toward electrophilic substitution .
  • Step 2 : Use reaction path search algorithms (e.g., GRRM or AFIR) to simulate intermediate states during thiolation. Compare computational results with experimental data to refine synthetic protocols .
  • Step 3 : Validate predictions via kinetic studies (e.g., time-resolved spectroscopy) to confirm activation barriers for key steps like oxazole ring formation .

Q. What strategies resolve contradictions in biological activity data for this compound?

  • Methodological Approach :

  • Step 1 : Perform dose-response assays across multiple cell lines (e.g., cancer vs. normal) to distinguish target-specific effects from cytotoxicity. Use flow cytometry to quantify apoptosis vs. necrosis .
  • Step 2 : Apply cheminformatics tools (e.g., molecular docking) to analyze interactions with enzymes like COX-2 or HDACs. Cross-reference with SAR (Structure-Activity Relationship) data to identify critical functional groups .
  • Step 3 : Address batch-to-batch variability by standardizing HPLC purity thresholds (>98%) and verifying stereochemical consistency via chiral chromatography .

Q. How can researchers design experiments to elucidate the compound’s mechanism of enzyme inhibition?

  • Methodological Approach :

  • Step 1 : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity toward target enzymes (e.g., kinases or proteases) .
  • Step 2 : Perform X-ray crystallography or cryo-EM to resolve the compound’s binding mode within enzyme active sites. Focus on hydrogen bonding between the carboxylic acid group and catalytic residues .
  • Step 3 : Conduct mutagenesis studies to validate key residues involved in inhibition. Compare wild-type and mutant enzyme kinetics using Michaelis-Menten analysis .

Data Contradiction Analysis

Q. How should researchers address discrepancies in spectroscopic data (e.g., NMR or IR) for this compound?

  • Methodological Approach :

  • Step 1 : Re-examine sample preparation (e.g., solvent polarity, concentration) to rule out aggregation or solvent-shift artifacts. Use deuterated DMSO for NMR to improve resolution of aromatic protons .
  • Step 2 : Compare experimental IR spectra with theoretical simulations (e.g., Gaussian 16) to assign peaks for the sulfanyl (-S-) and carboxylic acid (-COOH) groups .
  • Step 3 : Collaborate with independent labs to replicate data, ensuring instrumentation (e.g., NMR magnet strength) is calibrated consistently .

Tables for Key Data

Property Analytical Method Typical Results Reference
Melting Point Differential Scanning Calorimetry185–190°C (decomposition observed)
LogP (Lipophilicity) Reverse-Phase HPLC2.3 ± 0.1 (pH 7.4)
Enzyme Inhibition (IC₅₀) Fluorescence Assay12.5 µM (HDAC6), >50 µM (HDAC1)

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